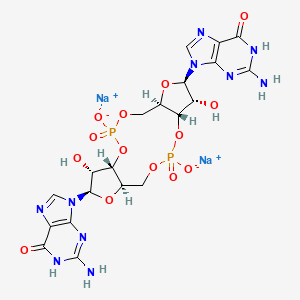
Cyclic-di-GMP (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclic diguanylate monophosphate can be synthesized using chemical methods, but the most efficient method is through enzymatic synthesis using diguanylate cyclases. These enzymes catalyze the cyclization of two guanosine triphosphate molecules to form c-Di-GMP. The reaction conditions typically involve the use of a thermophilic diguanylate cyclase to ensure high yield and stability .
Industrial Production Methods
Industrial production of Cyclic-di-GMP (disodium) involves the use of biocatalysts to produce the compound in large quantities. The process includes the expression of diguanylate cyclase in a suitable host organism, followed by purification and crystallization of the product. The use of thermophilic enzymes is preferred due to their stability and efficiency in catalyzing the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclic diguanylate monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is also involved in substitution reactions where it interacts with other molecules to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclic-di-GMP (disodium) include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of Cyclic-di-GMP (disodium) include linear guanosine monophosphate and other cyclic nucleotides. These products are often used in further biochemical and structural studies to understand the signaling pathways regulated by c-Di-GMP .
Wissenschaftliche Forschungsanwendungen
Cyclic diguanylate monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide-based signaling mechanisms and to develop new synthetic methods for cyclic nucleotides.
Biology: In prokaryotic systems, it regulates processes such as biofilm formation, motility, and virulence.
Medicine: Cyclic-di-GMP (disodium) is being explored as a potential therapeutic agent due to its ability to modulate immune responses and its role in bacterial pathogenesis.
Wirkmechanismus
Cyclic diguanylate monophosphate exerts its effects by binding to specific receptors and enzymes within the cell. In bacteria, it binds to diguanylate cyclases and phosphodiesterases, which regulate its intracellular levels. In eukaryotic cells, it binds to the transmembrane protein STING, leading to the activation of interferon genes and the innate immune response . The molecular targets and pathways involved include the STING-TBK1-IRF3 pathway, which is crucial for the production of type I interferons during infections .
Vergleich Mit ähnlichen Verbindungen
Cyclic diguanylate monophosphate sodium salt is unique due to its specific role as a bacterial second messenger. Similar compounds include:
Cyclic diadenylate monophosphate (c-Di-AMP): Another bacterial second messenger involved in regulating various cellular processes.
Cyclic guanosine monophosphate-adenosine monophosphate (c-GAMP): A hybrid cyclic nucleotide that plays a role in both bacterial and eukaryotic signaling pathways.
Cyclic guanosine monophosphate (cGMP): A common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis in eukaryotic cells.
Cyclic diguanylate monophosphate sodium salt stands out due to its specific interactions with bacterial signaling proteins and its ability to modulate immune responses in eukaryotic cells .
Eigenschaften
Molekularformel |
C20H22N10Na2O14P2 |
|---|---|
Molekulargewicht |
734.37 |
IUPAC-Name |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Synonyme |
3/',5/'-Cyclic diguanylic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















